2-Hydroxy-3-(trifluoromethoxy)benzoic acid

CAS No.: 773873-50-0

Cat. No.: VC2232282

Molecular Formula: C8H5F3O4

Molecular Weight: 222.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773873-50-0 |

|---|---|

| Molecular Formula | C8H5F3O4 |

| Molecular Weight | 222.12 g/mol |

| IUPAC Name | 2-hydroxy-3-(trifluoromethoxy)benzoic acid |

| Standard InChI | InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14) |

| Standard InChI Key | SDFAGXLFYRIEBD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O |

Introduction

Chemical Identity and Structure

Basic Information

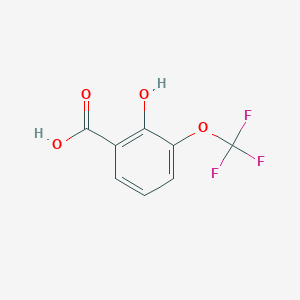

2-Hydroxy-3-(trifluoromethoxy)benzoic acid is an organic compound with the CAS Registry Number 773873-50-0. It belongs to the class of substituted benzoic acids, featuring both a hydroxyl group and a trifluoromethoxy group on its aromatic ring . The molecular formula of this compound is C8H5F3O4, with a corresponding molecular weight of 222.12 g/mol .

Structural Characteristics

The compound's structure is characterized by a benzoic acid core with two key functional groups:

-

A hydroxyl (-OH) group at the 2-position (ortho to the carboxylic acid group)

-

A trifluoromethoxy (-OCF3) group at the 3-position

This specific arrangement of functional groups distinguishes it from related compounds such as 3-hydroxy-2-(trifluoromethyl)benzoic acid or ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate, which feature different substitution patterns and group positions . The presence of the trifluoromethoxy group, which contains three fluorine atoms, contributes to the compound's unique physicochemical properties, including enhanced lipophilicity and metabolic stability.

Physical and Chemical Properties

Physical Properties

2-Hydroxy-3-(trifluoromethoxy)benzoic acid appears as a solid at room temperature with a defined melting point range. The key physical properties of this compound are summarized in Table 1:

Table 1: Physical Properties of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid

| Property | Value | Determination Method |

|---|---|---|

| Melting Point | 132-133°C | Experimental (in hexane) |

| Boiling Point | 265.1±40.0°C | Predicted |

| Density | 1.577±0.06 g/cm³ | Predicted |

| Appearance | Solid | - |

| Solubility | Sparingly soluble in water, more soluble in organic solvents | Typical for similar compounds |

The compound has a relatively high melting point, which is characteristic of carboxylic acids that can form hydrogen bonds through both the carboxyl and hydroxyl groups .

Chemical Properties

The chemical reactivity of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid is influenced by its functional groups:

-

The carboxylic acid group (-COOH) can undergo typical reactions such as esterification, amidation, and salt formation.

-

The hydroxyl group at the 2-position can participate in hydrogen bonding and may be involved in chelation with metals.

-

The trifluoromethoxy group (-OCF3) is generally chemically stable but influences the electronic properties of the aromatic ring.

A notable chemical property of this compound is its acidity, with a predicted pKa value of 2.31±0.10 . This indicates that the compound is a moderately strong acid, which is expected for a benzoic acid derivative.

Synthesis Methods

Challenges in Synthesis

Comparative Analysis

Comparison with Similar Compounds

To better understand the properties and potential applications of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid, it is useful to compare it with structurally related compounds. Table 2 presents such a comparison:

Table 2: Comparison of 2-Hydroxy-3-(trifluoromethoxy)benzoic acid with Related Compounds

| Property | 2-Hydroxy-3-(trifluoromethoxy)benzoic acid | Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate | 3-Hydroxy-2-(trifluoromethyl)benzoic acid |

|---|---|---|---|

| Molecular Formula | C8H5F3O4 | C10H9F3O4 | C8H5F3O3 |

| Molecular Weight | 222.12 g/mol | 250.17 g/mol | 206.12 g/mol |

| Key Structural Difference | Reference compound | Ethyl ester with -OCF3 at 5-position | -OH at 3-position; -CF3 at 2-position |

| Melting Point | 132-133°C | Not specified in available data | Not directly comparable |

The differences in substitution pattern and functional groups among these compounds can significantly affect their physicochemical properties, reactivity patterns, and potential biological activities .

Structure-Property Relationships

Several important structure-property relationships can be identified:

| Supplier | Product/Catalog Number | Purity | Quantity | Price (USD) |

|---|---|---|---|---|

| Matrix Scientific | 094826 | 95+% | 250 mg | $341 |

| Matrix Scientific | 094826 | 95+% | 1 g | $756 |

| AK Scientific | 2110AC | Not specified | 1 g | $660 |

| American Custom Chemicals | HCH0063471 | 95.00% | 1 g | $1155 |

| Alichem | 773873500 | Not specified | 1 g | $1445.3 |

| Career Henan Chemical Co | Not specified | 98% | 1 g | $1.00* |

*This price appears unusually low and may reflect bulk pricing or other special conditions .

The significant price variation among suppliers suggests differences in synthesis methods, purification procedures, or market positioning strategies.

Analytical Methods

Key Spectroscopic Features

The compound would likely exhibit characteristic spectroscopic features:

-

In ¹H NMR, the aromatic protons would show specific splitting patterns influenced by the substituents.

-

The ¹⁹F NMR would display signals characteristic of the trifluoromethoxy group.

-

IR spectroscopy would reveal characteristic bands for the carboxylic acid (C=O stretch), hydroxyl (O-H stretch), and C-F stretching vibrations.

Future Research Directions

Emerging Applications

The growing interest in fluorinated compounds in pharmaceutical and agrochemical research suggests potential emerging applications for 2-Hydroxy-3-(trifluoromethoxy)benzoic acid:

-

As a building block in the development of PET (Positron Emission Tomography) imaging agents, where fluorinated compounds are particularly valuable.

-

In the development of advanced materials with specific electronic or surface properties, leveraging the unique characteristics of the trifluoromethoxy group.

-

As a component in specialized analytical reagents or derivatization agents where the specific reactivity of its functional groups might be advantageous.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume